

Desbutyl Lumefantrine D9 certificate of analysis

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Compound of Interest

Compound Name: *Desbutyl Lumefantrine D9*

Cat. No.: *B1139160*

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Technical Guide: Desbutyl Lumefantrine D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Desbutyl Lumefantrine D9**, a deuterated analog of Desbutyl Lumefantrine, the primary metabolite of the antimalarial drug Lumefantrine. This document compiles essential chemical data and detailed analytical methodologies relevant to its use as an internal standard in pharmacokinetic and metabolic studies.

Chemical and Physical Data

Desbutyl Lumefantrine D9 is a stable isotope-labeled compound crucial for enhancing the accuracy of mass spectrometry and liquid chromatography analyses.^[1] It serves as an ideal internal standard for the precise quantification of Desbutyl Lumefantrine in biological samples. ^[1]

Property	Value	Reference
IUPAC Name	(Z)-2-((butyl-d9)amino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethan-1-ol	[1]
Alternate Names	α -[(Butylamino-d9)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol	[2]
CAS Number	1346606-35-6 (for E/Z-Mixture)	[3]
Molecular Formula	$C_{26}H_{15}D_9Cl_3NO$	
Molecular Weight	481.89 g/mol	
Parent Drug	Lumefantrine	

Experimental Protocols

The quantification of Desbutyl Lumefantrine and its deuterated internal standard, **Desbutyl Lumefantrine D9**, in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common method for extracting the analyte from plasma involves protein precipitation.

- To a 100 μ L plasma sample, add an internal standard solution containing **Desbutyl Lumefantrine D9**.
- Precipitate the plasma proteins by adding acetonitrile.
- Vortex the mixture to ensure thorough mixing.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.

For enhanced protein precipitation, 40 μ l of 0.1 M ZnSO₄ can be added to a 20- μ l sample and briefly vortexed before the addition of the organic solvent.

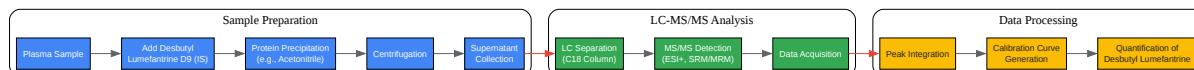
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-LCMS-MS) method is employed for the analysis.

- Chromatographic Column: A Hypersil Gold C18 column (20 \times 2.1mm, 1.9 μ m) is suitable for separation.
- Mobile Phase: A gradient elution is used with:
 - Mobile Phase A: 0.5% formic acid in water.
 - Mobile Phase B: 0.5% formic acid in methanol.
- Flow Rate: A flow rate of 0.5 mL/min is maintained.
- Total Chromatography Time: The total run time is approximately 2.2 minutes.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Monitoring Mode: Selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM) is used for quantification.
 - Monitored Transitions:
 - Desbutyl Lumefantrine: m/z 472.1 \rightarrow [product ion]
 - Internal Standard (Hexyl analogue): m/z 500.1 \rightarrow 346.0

Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Desbutyl Lumefantrine using **Desbutyl Lumefantrine D9** as an internal standard.



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Analytical Workflow for Desbutyl Lumefantrine Quantification

Structural Characterization

The structural confirmation of Desbutyl Lumefantrine and related substances is achieved through various spectroscopic techniques.

- Mass Spectrometry (MS): The mass spectrum of Desbutyl Lumefantrine displays a protonated molecular ion $[M+H]^+$ at m/z 472.
- Infrared (IR) Spectroscopy: The IR spectrum shows a broad band corresponding to the N-H stretching vibration.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum exhibits signals corresponding to the butyl protons. The chemical shifts are reported on the δ scale in ppm, relative to an internal standard like TMS.

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